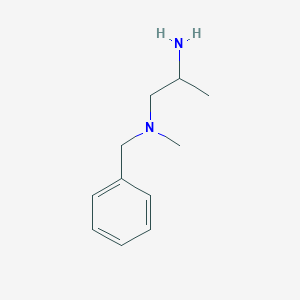
(2-Aminopropyl)(benzyl)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminopropyl)(benzyl)methylamine is an organic compound with the molecular formula C11H18N2. It is also known by its IUPAC name, N1-benzyl-N~1~-methyl-1,2-propanediamine . This compound is a secondary amine, characterized by the presence of an amino group attached to a propyl chain, which is further substituted with a benzyl and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopropyl)(benzyl)methylamine can be achieved through various methods. One common approach involves the reductive amination of benzylmethylamine with acetone, using a reducing agent such as sodium cyanoborohydride . Another method involves the reaction of benzylamine with 2-chloropropane in the presence of a base like sodium hydroxide .
Industrial Production Methods
On an industrial scale, the production of this compound typically involves the catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon or Raney nickel .
化学反応の分析
Types of Reactions
(2-Aminopropyl)(benzyl)methylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Primary amines or other reduced derivatives.
Substitution: Alkylated or sulfonylated amine derivatives.
科学的研究の応用
(2-Aminopropyl)(benzyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins .
作用機序
The mechanism of action of (2-Aminopropyl)(benzyl)methylamine involves its interaction with various molecular targets and pathways. As a secondary amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds and interact with biological receptors, influencing their activity and function .
類似化合物との比較
Similar Compounds
Methylamine (CH3NH2): A primary amine with a simpler structure.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen
Uniqueness
(2-Aminopropyl)(benzyl)methylamine is unique due to its specific substitution pattern, which includes a benzyl and a methyl group attached to the nitrogen. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
IUPAC Name |
1-N-benzyl-1-N-methylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10(12)8-13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTMHOATGUADSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














